molecular formula C18H18N2O4 B2604077 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-77-6

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2604077
CAS No.: 921813-77-6
M. Wt: 326.352
InChI Key: BCQVWBXKMIEQHC-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an indole moiety, making it a valuable subject for various studies in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can affect the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This compound can inhibit or activate enzymes, thereby modulating biochemical pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells developing resistance or adapting to its presence. In vitro and in vivo studies have provided valuable insights into the long-term effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues or organs. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases with increasing dosage. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites. For instance, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus is synthesized through a series of reactions, including electrophilic substitution, which is facilitated by the delocalization of π-electrons in the indole ring.

    Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and indole positions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole or benzamide derivatives .

Scientific Research Applications

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.

    N-(1-methyl-2-oxoindolin-5-yl)benzamide: A compound with a similar core structure but lacking the methoxy groups, resulting in different chemical properties.

    2,4-dimethoxybenzamide: A simpler compound with only the benzamide and methoxy groups, lacking the indole moiety.

Uniqueness

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to its combination of the indole moiety and methoxy-substituted benzamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-15-7-4-12(8-11(15)9-17(20)21)19-18(22)14-6-5-13(23-2)10-16(14)24-3/h4-8,10H,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVWBXKMIEQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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